2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE
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Overview
Description
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE is a complex organic compound that features a bromophenyl group, a benzenesulfonamido group, and a cycloheptylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor to introduce the bromophenyl group. This is followed by the formation of the benzenesulfonamido group through sulfonation and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The benzenesulfonamido group can enhance the compound’s binding affinity and specificity. The cycloheptylacetamide group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-[(4-Bromophenyl)methyl]-2-methylbenzamide
- N-{(4-BROMOPHENYL)[(2-METHOXYBENZOYL)AMINO]METHYL}-2-METHOXYBENZAMIDE
Uniqueness
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3S/c23-19-14-12-18(13-15-19)16-25(29(27,28)21-10-6-3-7-11-21)17-22(26)24-20-8-4-1-2-5-9-20/h3,6-7,10-15,20H,1-2,4-5,8-9,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVRLTVSJYDRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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